1,8-Cineol-d3, also known as deuterated 1,8-cineole, is a stable isotope-labeled form of 1,8-cineole, which is a bicyclic monoterpene commonly found in essential oils, particularly eucalyptus oil. This compound is notable for its application in various scientific studies, particularly in pharmacokinetics and metabolic research.
1,8-Cineol is primarily sourced from the essential oils of plants such as Eucalyptus globulus and Rosmarinus officinalis. The deuterated form, 1,8-cineol-d3, is synthesized for use in research to trace metabolic pathways and interactions in biological systems.
1,8-Cineol-d3 belongs to the class of organic compounds known as terpenes. It is classified as a monoterpene oxide and has the molecular formula , with the deuterated version incorporating three deuterium atoms.
The synthesis of 1,8-cineol-d3 typically involves the deuteration of natural 1,8-cineole or its precursors. One common method is through the reaction of alpha-terpineol with deuterated reagents under controlled conditions.
The synthesis process can be outlined in several steps:
The molecular structure of 1,8-cineol-d3 retains the same bicyclic framework as 1,8-cineole but incorporates three deuterium atoms at specific positions within the molecule.
1,8-Cineol-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
The reactions are often monitored using techniques like gas chromatography-mass spectrometry (GC-MS) to track the incorporation of deuterium and quantify metabolites formed during metabolic studies.
The mechanism of action for 1,8-cineol involves its interaction with biological systems at a molecular level. It has been shown to modulate various signaling pathways:
Research has demonstrated that after ingestion or inhalation, 1,8-cineol-d3 can be traced in plasma and urine using stable isotope dilution assays, providing insights into its metabolism and biological effects .
1,8-Cineol-d3 has several applications in scientific research:
1,8-Cineol (commonly known as eucalyptol) is a monoterpene oxide that serves as the primary bioactive constituent in essential oils from diverse plant species, most notably Eucalyptus globulus [1] [3]. This bicyclic ether exhibits a camphor-like aroma and possesses significant pharmacological properties, including anti-inflammatory, antimicrobial, and mucolytic activities, underpinning its therapeutic applications in respiratory and inflammatory conditions [1] [2]. The deuterated analog, 1,8-Cineol-d3, incorporates three deuterium atoms (tritium is not used) at specific molecular positions, creating a stable isotopologue that retains the parent compound's biological activity while offering distinct advantages for research [5]. This isotopic labeling facilitates precise tracking of the compound's absorption, distribution, metabolism, and excretion (ADME) profiles using mass spectrometry, overcoming analytical challenges posed by the complex metabolism of the native molecule [1] [5]. The introduction of deuterium, with its minimal kinetic isotope effect, strategically alters metabolic stability without significantly modifying the inherent physicochemical or biological properties of 1,8-Cineol, making it an indispensable tool for advanced pharmacological studies [5].
1,8-Cineol possesses a bicyclic molecular framework systematically named as 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane, with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol [3] [4]. Its structure features an oxygen atom bridging positions 2 and 8 of a substituted cyclohexane ring, forming a rigid, cage-like ether. The molecule is achiral due to its symmetrical plane. In the deuterated analog 1,8-Cineol-d3, three hydrogen atoms are replaced by deuterium (²H or D), typically at the methyl groups (positions C-9, C-10, or terminal positions of the isopropyl group). This selective labeling yields a molecular formula of C₁₀H₁₅D₃O and a molecular weight of 157.27 g/mol. Isotopic purity typically exceeds 98%, confirmed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). NMR analysis reveals characteristic peak shifts corresponding to the deuterated methyl groups (e.g., disappearance of the proton signal at ~δ 1.2 ppm and appearance of a quintet due to deuterium-proton coupling), while mass spectrometry shows a distinctive +3 m/z shift in the molecular ion peak (M⁺) compared to the non-deuterated compound [3] [5].
Table 1: Molecular Characterization of 1,8-Cineol and 1,8-Cineol-d3
Property | 1,8-Cineol | 1,8-Cineol-d3 | Analytical Method |
---|---|---|---|
Molecular Formula | C₁₀H₁₈O | C₁₀H₁₅D₃O | High-Resolution MS |
Molecular Weight (g/mol) | 154.25 | 157.27 | Calculated/HRMS |
CAS Number | 470-82-6 | Varies by labeling pattern | N/A |
Isotopic Purity | N/A | ≥ 98% | NMR, GC-MS, HRMS |
Key NMR Shifts (¹H) | ~1.2 ppm (s, methyl H) | Diminished intensity at ~1.2 ppm; CD₂H quintet | ¹H NMR, ¹³C NMR, ²H NMR |
MS Signature | m/z 154.1358 [M]⁺ | m/z 157.1552 [M]⁺ | GC-MS, LC-MS |
1,8-Cineol is a colorless, lipophilic liquid at room temperature with a characteristic camphoraceous odor and a pungent, cooling taste [3] [4]. Its lipophilicity is evidenced by a calculated partition coefficient (Log P) of approximately 2.5 and low water solubility (3.5 g/L or 3500 mg/L at 21°C) [3] [4]. However, it is readily miscible with organic solvents like ethanol, diethyl ether, chloroform, and glacial acetic acid, and exhibits good solubility in most fixed oils. This low aqueous solubility presents formulation challenges and limits bioavailability, prompting research into nanoemulsions or lipid-based carriers to enhance its delivery [1] [5].
The compound is relatively stable under neutral conditions but exhibits reactivity under acidic or basic environments. The ether bridge can undergo acid-catalyzed ring-opening reactions, while strong oxidizing agents may lead to degradation [4]. Thermal stability is moderate, with a boiling point of 176-177°C and a melting point of 1-2°C [3] [4]. Storage recommendations are typically at 2-8°C to minimize oxidation or volatilization. A significant limitation of 1,8-Cineol in therapeutic contexts is its short metabolic half-life and rapid clearance, attributed to extensive hepatic metabolism via cytochrome P450 enzymes [1] [5]. The vapor pressure is 1.22 hPa at 20°C, contributing to its volatility and ease of isolation via distillation or inhalation delivery [4].
Table 2: Physicochemical Properties of 1,8-Cineol
Property | Value | Conditions/Notes |
---|---|---|
Physical State | Colorless liquid | At 20°C |
Odor | Camphoraceous, fresh | Characteristic |
Density | 0.922 - 0.93 g/cm³ | At 20°C |
Boiling Point | 176 - 177 °C | At 760 mmHg |
Melting Point | 1 - 2 °C | |
Flash Point | 50°C (122°F) | Closed cup |
Log P (Octanol/Water) | ~2.5 | Predicted/Experimental |
Water Solubility | 3.5 g/L (3500 mg/L) | At 21°C; slightly soluble |
Vapor Pressure | 1.22 hPa | At 20°C |
Refractive Index | ~1.455 - 1.460 | n20D |
Stability | Stable at neutral pH; sensitive to strong acids/bases, oxidizers | Store at 2-8°C; protect from air/light |
1,8-Cineol is a widespread plant secondary metabolite, predominantly synthesized and accumulated in the leaves and reproductive structures of numerous aromatic plant families. Its highest concentrations occur in species of the Myrtaceae family, particularly Eucalyptus globulus (eucalyptus), where it constitutes up to 70-85% of the essential oil according to pharmacopeial standards [1] [8]. Other significant botanical sources include members of the Lamiaceae (mint) family such as Rosmarinus officinalis (rosemary), Salvia officinalis (sage), Ocimum basilicum (basil), and Mentha spp. (mint); the Lauraceae family including Laurus nobilis (bay leaf); the Asteraceae family; and Myrtus communis (myrtle), where it is a major volatile component [5] [8]. Within these plants, 1,8-Cineol is primarily synthesized and stored in specialized secretory structures like glandular trichomes (peltate glands in Lamiaceae) or internal secretory cavities (in Myrtaceae and Lauraceae) [5].
Biosynthesis occurs predominantly via the plastidial methylerythritol phosphate (MEP) pathway, which provides the universal monoterpene precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The committed step involves the cyclization of the linear C₁₀ precursor geranyl diphosphate (GPP) by a specific terpene synthase enzyme, 1,8-cineole synthase (EC 4.2.3.108). This enzyme catalyzes the ionization of GPP, followed by a complex multistep cyclization and rearrangement mechanism involving the formation of an α-terpinyl cation intermediate. This cationic intermediate undergoes further cyclization facilitated by the oxygen atom acting as a nucleophile, culminating in the deprotonation and formation of the characteristic ether bridge, yielding 1,8-cineole [5]. Recent biotechnological advances include the metabolic engineering of microorganisms like the cyanobacterium Synechococcus elongatus PCC 7942. By heterologously expressing a 1,8-cineole synthase gene (e.g., from Salvia fruticosa), these engineered photosynthetic organisms can produce 1,8-cineole directly from CO₂ and light, offering a sustainable alternative to traditional plant extraction [1].
Table 3: Primary Natural Sources and Biosynthetic Features of 1,8-Cineol
Plant Source (Family) | Common Name | Typical 1,8-Cineol Content | Biosynthetic Site | Key Enzyme |
---|---|---|---|---|
Eucalyptus globulus (Myrtaceae) | Eucalyptus | 70-85% (Pharmacopeial grade) | Leaf secretory cavities | 1,8-Cineole synthase |
Myrtus communis (Myrtaceae) | Myrtle | Major component | Leaf glands | 1,8-Cineole synthase |
Rosmarinus officinalis (Lamiaceae) | Rosemary | 15-55% | Peltate glandular trichomes | 1,8-Cineole synthase |
Salvia officinalis (Lamiaceae) | Sage | 5-25% | Peltate glandular trichomes | 1,8-Cineole synthase |
Ocimum basilicum (Lamiaceae) | Basil | Variable, often significant | Glandular trichomes | 1,8-Cineole synthase variant |
Laurus nobilis (Lauraceae) | Bay Laurel | Up to 45% | Leaf mesophyll oil cells | 1,8-Cineole synthase |
Cardamom (Zingiberaceae) | Cardamom | 20-50% in seeds | Seed epithelial cells | 1,8-Cineole synthase |
Synechococcus elongatus (Engineered) | Cyanobacterium | Engineered production | Cytoplasm/chloroplast | Heterologous 1,8-Cineole synthase |
The strategic incorporation of deuterium atoms into organic molecules like 1,8-Cineol to create analogs such as 1,8-Cineol-d3 leverages the kinetic isotope effect (KIE) to modulate metabolic pathways while preserving the compound's intrinsic biological activity and receptor interactions. Deuterium (²H) possesses twice the mass of protium (¹H) but nearly identical atomic radius and electronegativity. This mass difference leads to a reduction in the vibrational frequency of bonds involving deuterium (C-D bonds vs. C-H bonds), resulting in a higher activation energy required for bond cleavage [5]. Consequently, metabolic transformations that represent rate-limiting steps involving the cleavage of a labeled C-D bond, such as hydroxylation by cytochrome P450 (CYP) enzymes, can be significantly slowed. This deceleration is quantified by the KIE, which typically ranges from 2 to 7 for many enzymatic reactions, potentially leading to increased metabolic stability, prolonged half-life, and altered pharmacokinetics (PK) for the deuterated compound [1] [5].
In the specific case of 1,8-Cineol-d3, the primary research application lies in its use as an internal standard and tracer for quantitative bioanalysis. Its near-identical chemical behavior to non-deuterated 1,8-Cineol allows for precise co-elution in chromatographic separations (GC or LC), while the +3 Da mass difference enables unambiguous discrimination and quantification using mass spectrometric detection (e.g., Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM). This eliminates matrix effects and ionization variations that plague conventional external calibration, significantly enhancing the accuracy and precision of pharmacokinetic (PK) and metabolism studies of the native compound in complex biological matrices like plasma, urine, milk, or tissue homogenates [5]. Beyond its analytical utility, 1,8-Cineol-d3 serves as a powerful tracer for investigating the in vivo metabolic fate of 1,8-Cineol. Human and animal studies administering 1,8-Cineol-d3 have successfully identified and quantified numerous oxidative metabolites (e.g., 2-hydroxy-, 3-hydroxy-, 7-hydroxy-, 9-hydroxy-1,8-cineole, 2-oxo-, 3-oxo-1,8-cineole) in plasma, urine, breath, and even human milk [1] [5]. These studies revealed large inter- and intra-individual variations in metabolite profiles and elucidated stereoselective metabolic pathways (e.g., nearly enantiomerically pure α2-hydroxy- and 3-oxo- metabolites), providing crucial insights into the compound's biotransformation and potential bioactive or toxic species [5]. Furthermore, the enhanced metabolic stability conferred by deuterium labeling at vulnerable sites (e.g., methyl groups targeted by CYP-mediated hydroxylation) offers potential for developing improved therapeutic analogs with optimized PK profiles, potentially reducing dosing frequency while maintaining efficacy.
Table 4: Applications and Advantages of 1,8-Cineol-d3 in Pharmacological Research
Application Area | Specific Use | Key Advantage of Deuterium Labeling | Example Findings Enabled |
---|---|---|---|
Quantitative Bioanalysis | Internal Standard for LC-MS/MS/GC-MS | Eliminates matrix effects; Enables isotope dilution accuracy | Precise quantification of 1,8-Cineol in plasma, urine, milk matrices [5] |
Metabolism Studies | Tracer for in vivo metabolite identification & profiling | Distinguishes administered compound from endogenous background; Tracks metabolic fate | Identification of >10 hydroxylated/oxo metabolites in humans; Stereoselectivity insights [1] [5] |
Pharmacokinetics (PK) | Accurate determination of ADME parameters | Allows direct tracking of parent compound without metabolite interference | Measurement of absorption kinetics, tissue distribution (e.g., nasal tissue), excretion routes [1] [5] |
Mechanism of CYP Metabolism | Probing rate-limiting C-H bond cleavage steps | KIE reveals specific metabolic soft spots; Tests enzyme regioselectivity | Confirmation of CYP2C19/CYP3A4 role in specific hydroxylations; KIE on clearance [5] |
Drug Delivery Research | Tracer for novel formulations (e.g., nanoemulsions, invasomes) | Quantifies bioavailability enhancement; Tracks biodistribution | Demonstration of increased gut retention with nanoemulsions [1] |
Potential Therapeutic Analog Development | Prototype for metabolically stabilized derivatives | Retains target activity (e.g., anti-inflammatory); Improves half-life | Proof-of-concept for reduced dosing frequency strategies |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7